Comparative Hypoglycemic Potency Against Tolbutamide in In Vivo Model
In a head-to-head study, 4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid demonstrated superior glucose-lowering efficacy compared to the standard drug tolbutamide following an oral glucose challenge. The compound decreased glycemia to significantly lower levels than tolbutamide and achieved normalization of blood glucose within a comparable timeframe [1].
| Evidence Dimension | Hypoglycemic Efficacy (Oral Glucose Tolerance Test) |
|---|---|
| Target Compound Data | Decreased glycemia to lower levels and reached normal glycaemia at a similar time as tolbutamide. |
| Comparator Or Baseline | Tolbutamide (a standard sulfonylurea antidiabetic drug) |
| Quantified Difference | Notable activity; |
| Conditions | In vivo model with oral glucose overcharge. |
Why This Matters
This direct comparison validates the compound's potential as a lead scaffold for developing next-generation hypoglycemic agents with improved efficacy profiles over an established clinical comparator.
- [1] Antón-Fos GM, García-Domènech R, Pérez-Giménez F, Peris-Ribera JE, García-March FJ, Salabert-Salvador MT. Pharmacological studies of the two new hypoglycaemic compounds 4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid and 1-(mesitylen-2-sulfonyl)-1H-1,2,4-triazole. Arzneimittelforschung. 1994 Jul;44(7):821-6. PMID: 7945515. View Source
